molecular formula C22H19BrFNO2 B11042621 N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide

N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide

Cat. No.: B11042621
M. Wt: 428.3 g/mol
InChI Key: QRMBHCSTOSCUCC-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to another benzyl group.

    Methoxylation: The attachment of a methoxy group to the benzamide core.

    Amidation: The final step involves forming the amide bond between the substituted benzyl groups and the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine
  • N-(4-bromophenyl)-2-(4-fluorophenyl)acetamide
  • N-(4-bromobenzyl)-2-(4-fluorobenzyl)benzamide

Uniqueness

N-(4-bromobenzyl)-5-(4-fluorobenzyl)-2-methoxybenzamide is unique due to the specific combination of bromine, fluorine, and methoxy groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H19BrFNO2

Molecular Weight

428.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C22H19BrFNO2/c1-27-21-11-6-17(12-15-4-9-19(24)10-5-15)13-20(21)22(26)25-14-16-2-7-18(23)8-3-16/h2-11,13H,12,14H2,1H3,(H,25,26)

InChI Key

QRMBHCSTOSCUCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)Br

Origin of Product

United States

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